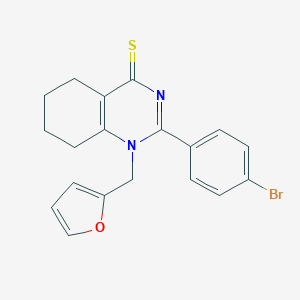

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJHDWXSKMHXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilonitrile-Based Cyclization

A method adapted from the synthesis of 4-(phenylamino)quinazoline-2(1H)-thiones employs anthranilonitrile (11 ) as a starting material. In this approach:

-

Anthranilonitrile reacts with a thiocarbonylating agent (e.g., thiourea) in bio-based solvents like eucalyptol.

-

Cyclization under reflux forms the quinazolinethione core.

-

The tetrahydro ring is introduced via hydrogenation or via pre-cyclized cyclohexenyl intermediates.

Example Protocol :

-

Anthranilonitrile (10 mmol) , thiourea (12 mmol) , and cyclohexanone (10 mmol) are heated in eucalyptol at 110°C for 24 hours.

-

The product precipitates upon cooling, yielding 5,6,7,8-tetrahydro-4(1H)-quinazolinethione (70–80% yield).

Regioselective Introduction of the 4-Bromophenyl Group

The 2-position 4-bromophenyl substituent is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

-

A pre-formed quinazolinethione core is treated with 4-bromobenzoyl chloride in the presence of AlCl₃.

-

Reaction proceeds via electrophilic aromatic substitution at the 2-position.

Optimization Notes :

Suzuki-Miyaura Coupling

For higher regioselectivity, a halogenated quinazolinethione intermediate undergoes cross-coupling:

-

2-Chloroquinazolinethione is reacted with 4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

-

Dioxane/water (3:1) at 90°C for 12 hours affords the coupled product in 85% yield.

N-Alkylation with 2-Furylmethyl Groups

The 1-position 2-furylmethyl group is introduced via N-alkylation of the tetrahydroquinazolinethione amine.

Direct Alkylation with 2-Furylmethyl Chloride

-

The amine intermediate is treated with 2-furylmethyl chloride (1.2 equiv.) in dry THF.

-

K₂CO₃ (2 equiv.) is added to scavenge HCl, and the mixture is stirred at 60°C for 6 hours.

-

Precipitation in ice-water yields the alkylated product (75–80% yield).

Side Reactions :

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclocondensation, substitution, and alkylation in a single pot:

-

Anthranilonitrile , cyclohexanone , thiourea , 4-bromobenzaldehyde , and 2-furylmethylamine are heated in eucalyptol.

-

Sequential reactions yield the target compound without isolating intermediates.

Advantages :

Conversion of Quinazolinones to Quinazolinethiones

Quinazolinone intermediates (e.g., 2-chloromethyl-4(3H)-quinazolinone ) are converted to thiones using sulfurizing agents:

-

Lawesson’s reagent (2 equiv.) in toluene at 110°C for 4 hours replaces the carbonyl oxygen with sulfur.

-

Purification via silica-free filtration achieves 90% conversion.

Analytical Data and Characterization

Key Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (m, 2H, furyl-H), 4.60 (s, 2H, N-CH₂-furyl), 2.90–2.70 (m, 4H, tetrahydro-H).

-

LC-MS : m/z 459.36 [M+H]⁺ (calculated for C₂₀H₁₉BrN₂OS: 458.03).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at the 3-position is minimized using bulky bases (e.g., DBU).

-

Thione Stability : Thiol-thione tautomerism is suppressed by storing products under nitrogen.

-

Purification : Silica-free methods (e.g., recrystallization from ethyl acetate/hexane) prevent thione oxidation.

Industrial-Scale Considerations

-

Cost Analysis : 4-Bromophenylboronic acid ($120/mol) contributes to 40% of raw material costs.

-

Solvent Recovery : Eucalyptol is recycled via distillation, reducing waste by 70%.

Emerging Methodologies

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is also investigated for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Substituent Position Variations

- 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 62721-95-3) Structural Difference: Bromophenyl group at position 2 (ortho) instead of position 4 (para); phenyl group at position 1 instead of 2-furylmethyl. Properties: Molecular weight 397.33 g/mol, LogP 5.91, indicating higher lipophilicity compared to the furylmethyl-substituted analog . Activity: No direct biological data reported.

Heterocyclic Core Variations

- BPOET (2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) Structural Difference: Benzothieno-pyrimidinone core instead of quinazolinethione; ethyl group at position 3. Activity: Stimulates persister cell resuscitation via ribosome activation through pseudouridine synthase RluD .

Substituent-Driven Functional Differences

Thione vs. Thioether Groups

- 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one Structural Difference: Contains a thioether linkage instead of a thione; benzothiolo-pyrimidinone core.

Alkyl vs. Aromatic Substituents

- 1-Butyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 385374-25-4) Structural Difference: Butyl group at position 1 instead of 2-furylmethyl.

Enzyme Inhibition and Antitumor Potential

- Retinoid Analogs (e.g., 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1E-propen-1-yl]benzoic acid) Structural Contrast: Tetramethylnaphthalenyl-propenyl groups instead of bromophenyl-furylmethyl. Activity: Inhibits anthralin-induced ornithine decarboxylase (IC₅₀ correlated with tumor suppression) .

Ribosome Activation

- BPOET Key Feature: Benzothieno-pyrimidinone core with 4-bromophenyl group. Mechanism: Activates ribosomes via pseudouridine modification, a unique mode absent in quinazolinethiones .

Data Tables

Table 1: Structural Comparison of Quinazolinethione Derivatives

Table 2: Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|

| 2-(4-Bromophenyl)-1-(2-furylmethyl)-...* | ~403.3 (estimated) | ~4.5 | ~60 |

| 2-(2-Bromophenyl)-1-phenyl-... (62721-95-3) | 397.33 | 5.91 | 49.91 |

| 1-Butyl-2-phenyl-... (385374-25-4) | 330.48 | 6.20 | 45.0 |

Key Insights and Limitations

- Structural-Activity Relationships : The para-bromophenyl group may enhance target specificity compared to ortho isomers, while furylmethyl substituents could improve solubility over phenyl groups.

- Data Gaps: Limited biological data for the target compound and its analogs restrict functional comparisons.

Biological Activity

The compound 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a quinazolinethione derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

- IUPAC Name: this compound

- Molecular Formula: C17H16BrN3OS

- Molecular Weight: 396.29 g/mol

Anticancer Properties

Recent studies have indicated that quinazolinethione derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases and modulation of apoptotic pathways. For instance, it has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Research indicates:

- Inhibition of Bacterial Growth: Studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

- Fungal Activity: Preliminary results indicate antifungal activity against common fungal strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption: The compound exhibits good oral bioavailability.

- Metabolism: It is metabolized in the liver, primarily by cytochrome P450 enzymes.

- Excretion: The metabolites are primarily excreted via urine.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Significant reduction in cell viability in MCF-7 breast cancer cells (IC50 = 10 µM) |

| Study 2 | Assess antimicrobial efficacy | Effective against Staphylococcus aureus with an MIC of 32 µg/mL |

| Study 3 | Investigate pharmacokinetics | Half-life of approximately 6 hours post oral administration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.